Cas no 124623-26-3 (1-(2-amino-3-fluorophenyl)ethan-1-one)
1-(2-amino-3-fluorophenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Amino-3-fluorophenyl)ethanone
- Ethanone, 1-(2-amino-3-fluorophenyl)- (9CI)
- 1-(2-amino-3-fluorophenyl)ethan-1-one
- 1-(2-Amino-3-fluorphenyl)ethan-1-one
- SCHEMBL4608420
- MFCD20621024
- EN300-189200
- DB-275951
- 124623-26-3
- HPRQOLBJHOAIQK-UHFFFAOYSA-N
- Ethanone, 1-(2-amino-3-fluorophenyl)-
-
- Inchi: 1S/C8H8FNO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,10H2,1H3
- InChI Key: HPRQOLBJHOAIQK-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(C)=O)=C1N
Computed Properties
- Exact Mass: 153.05904
- Monoisotopic Mass: 153.058992041g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.09
1-(2-amino-3-fluorophenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019122705-5g |
1-(2-Amino-3-fluorophenyl)ethanone |
124623-26-3 | 95% | 5g |
$1105.65 | 2023-09-03 | |
| Alichem | A019122705-10g |
1-(2-Amino-3-fluorophenyl)ethanone |
124623-26-3 | 95% | 10g |
$1727.25 | 2023-09-03 | |
| Alichem | A019122705-25g |
1-(2-Amino-3-fluorophenyl)ethanone |
124623-26-3 | 95% | 25g |
$3354.78 | 2023-09-03 | |
| Enamine | EN300-189200-1g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 1g |
$1172.0 | 2023-09-18 | |
| Enamine | EN300-189200-5g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 5g |
$3396.0 | 2023-09-18 | |
| Enamine | EN300-189200-10g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 10g |
$5037.0 | 2023-09-18 | |
| Chemenu | CM122220-1g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 1g |
$468 | 2023-01-10 | |
| Chemenu | CM122220-5g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 5g |
$935 | 2023-01-10 | |
| Chemenu | CM122220-10g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 10g |
$1461 | 2023-01-10 | |
| Chemenu | CM122220-25g |
1-(2-amino-3-fluorophenyl)ethan-1-one |
124623-26-3 | 95% | 25g |
$2922 | 2023-01-10 |
1-(2-amino-3-fluorophenyl)ethan-1-one Related Literature
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 1-(2-amino-3-fluorophenyl)ethan-1-one
1-(2-Amino-3-Fluorophenyl)Ethan-1-One: A Comprehensive Overview
1-(2-Amino-3-Fluorophenyl)Ethan-1-One (CAS No. 124623-26-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, characterized by its unique structure and functional groups, has garnered considerable attention in recent years due to its potential in drug discovery and advanced material synthesis. The molecule consists of a fluorophenyl ring substituted with an amino group at the 2-position and a ketone group at the 1-position of the ethanone moiety. This combination of functional groups imparts distinctive chemical and physical properties to the compound.
Recent studies have highlighted the importance of 1-(2-Amino-3-Fluorophenyl)Ethan-1-One in medicinal chemistry, particularly as a building block for designing bioactive molecules. The amino group at the 2-position of the phenyl ring allows for easy functionalization, enabling the creation of diverse derivatives with varying biological activities. For instance, researchers have explored the use of this compound as a precursor for developing inhibitors targeting key enzymes involved in metabolic disorders and neurodegenerative diseases. The fluorine atom at the 3-position further enhances the compound's stability and bioavailability, making it an attractive candidate for drug development.
In addition to its role in pharmaceuticals, 1-(2-Amino-3-Fluorophenyl)Ethan-1-One has found applications in agrochemicals, where it serves as an intermediate in the synthesis of pesticides and herbicides. Its ability to form stable complexes with metal ions has also made it valuable in catalysis and materials science. Recent advancements in green chemistry have led to the development of efficient synthesis routes for this compound, minimizing environmental impact while maintaining high yields.
The synthesis of 1-(2-Amino-3-Fluorophenyl)Ethan-1-One typically involves multi-step reactions, starting from readily available aromatic precursors. One common approach involves Friedel-Crafts acylation followed by selective substitution to introduce the amino group. Researchers have optimized these reactions by employing catalysts such as Lewis acids or transition metal complexes, significantly improving reaction efficiency and product purity.
From a structural perspective, 1-(2-Amino-3-Fluorophenyl)Ethan-1-One exhibits interesting electronic properties due to the conjugation between the amino group and the ketone moiety. This conjugation not only influences the compound's reactivity but also plays a crucial role in its spectroscopic properties. Recent studies utilizing computational chemistry techniques have provided deeper insights into the electronic structure of this compound, aiding in its application as a chromophore in advanced materials.
In conclusion, 1-(2-Amino-3-Fluorophenyl)Ethan-1-One (CAS No. 124623-26-3) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new facets of its properties and uses, this compound is poised to make significant contributions to both academic and industrial sectors.
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